

# Methyl-L-NIO hydrochloride CAS number and chemical structure

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## Compound of Interest

Compound Name: Methyl-L-NIO hydrochloride

Cat. No.: B584873

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## An In-depth Technical Guide to Methyl-L-NIO Hydrochloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Methyl-L-NIO hydrochloride**, a competitive inhibitor of nitric oxide synthase (NOS). This document details its chemical properties, inhibitory activity against NOS isoforms, and the signaling pathways it modulates.

## Chemical Identity and Properties

**Methyl-L-NIO hydrochloride**, also known as N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a chemical compound used in research to study the roles of nitric oxide (NO) in various physiological and pathological processes.

Chemical Structure:

 Chemical structure of Methyl-L-NIO hydrochloride

Table 1: Chemical and Physical Properties of **Methyl-L-NIO Hydrochloride**

Property	Value
CAS Number	150403-96-6
Molecular Formula	C <sub>8</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub> •HCl
Molecular Weight	223.70 g/mol
Alternate Names	N5-(1-iminopropyl)-L-ornithine, monohydrochloride

## Mechanism of Action and Quantitative Inhibitory Activity

**Methyl-L-NIO hydrochloride** functions as a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide from L-arginine. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). **Methyl-L-NIO hydrochloride** exhibits differential inhibitory activity against these isoforms.

While it is a more potent inhibitor of nNOS compared to eNOS and iNOS, on a  $K_i/K_m$  basis, it demonstrates a modest selectivity for iNOS[1]. The inhibitory constants ( $K_i$ ) quantify the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Inhibitory Activity ( $K_i$ ) of **Methyl-L-NIO Hydrochloride** against NOS Isoforms

NOS Isoform	$K_i$ (μM)
nNOS (neuronal)	3.0
eNOS (endothelial)	10.0
iNOS (inducible)	9.5

## Experimental Protocols

The following is a generalized experimental protocol for determining the inhibitory activity of **Methyl-L-NIO hydrochloride** on NOS isoforms. This method is based on the widely used L-

citrulline conversion assay.

Protocol: Determination of NOS Inhibition by L-Citrulline Conversion Assay

Objective: To measure the inhibitory potency ( $K_i$ ) of **Methyl-L-NIO hydrochloride** on purified nNOS, eNOS, and iNOS.

Principle: This assay quantifies the enzymatic conversion of radiolabeled L-arginine to L-citrulline by NOS. The amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity.

Materials:

- Purified recombinant nNOS, eNOS, and iNOS enzymes
- L-[ $^{14}\text{C}$ ]-Arginine
- NADPH
- Calcium Chloride ( $\text{CaCl}_2$ )
- Calmodulin
- Tetrahydrobiopterin ( $\text{BH}_4$ )
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
- **Methyl-L-NIO hydrochloride**
- Dowex AG 50WX-8 resin (sodium form)
- Scintillation cocktail
- Scintillation counter

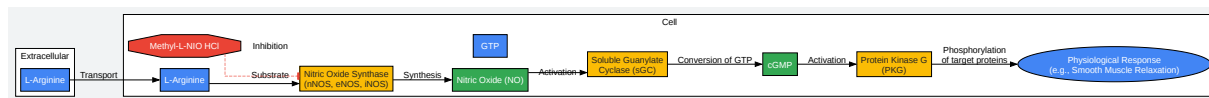
Procedure:

- Reagent Preparation: Prepare a master mix in the assay buffer containing L-[ $^{14}\text{C}$ ]-Arginine, NADPH,  $\text{CaCl}_2$ , calmodulin (for nNOS and eNOS), and  $\text{BH}_4$ .

- **Inhibitor Preparation:** Prepare serial dilutions of **Methyl-L-NIO hydrochloride** in the assay buffer. A vehicle control (buffer only) should be included.
- **Reaction Initiation:** In microcentrifuge tubes, add the assay buffer, the appropriate NOS enzyme isoform, and varying concentrations of **Methyl-L-NIO hydrochloride** or vehicle.
- **Enzymatic Reaction:** Start the reaction by adding the master mix to each tube.
- **Incubation:** Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).
- **Reaction Termination:** Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).
- **Separation of L-Citrulline:** Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin. The resin binds the unreacted L-[<sup>14</sup>C]-Arginine, allowing the newly formed L-[<sup>14</sup>C]-Citrulline to be collected in the eluate.
- **Quantification:** Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the rate of L-citrulline formation for each inhibitor concentration. The K<sub>i</sub> value can be determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

## Signaling Pathway Modulation

By inhibiting NOS, **Methyl-L-NIO hydrochloride** directly impacts the nitric oxide signaling pathway. A primary downstream effector of NO is soluble guanylate cyclase (sGC). Activation of sGC by NO leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream targets, ultimately leading to various physiological responses such as smooth muscle relaxation (vasodilation).

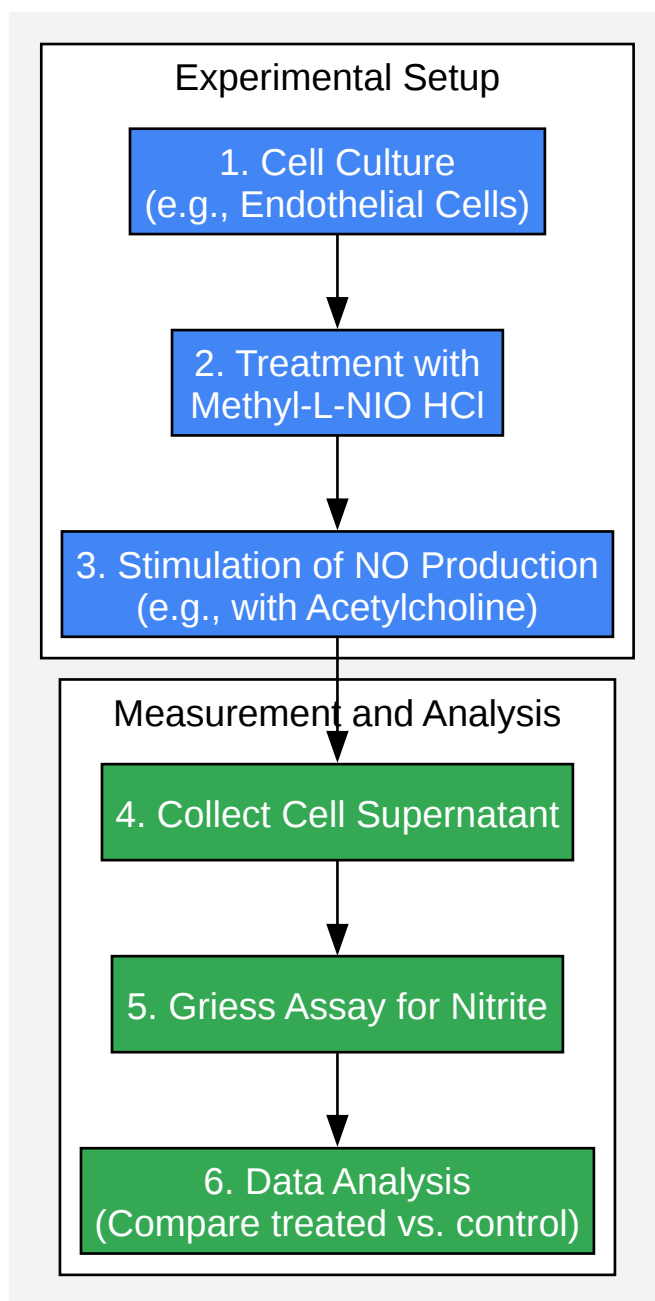


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**Figure 1.** Inhibition of the Nitric Oxide Signaling Pathway by **Methyl-L-NIO Hydrochloride**.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of **Methyl-L-NIO hydrochloride** on cellular nitric oxide production.



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**Figure 2.** General workflow for evaluating the inhibitory effect of **Methyl-L-NIO hydrochloride** on cellular NO production.

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## References

- 1. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
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